3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C5H10ClN3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with an amine source in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It has been studied for its antimicrobial and anticoccidial activities.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
- 5-methyl-1H-pyrazol-3-amine
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
Uniqueness
3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methoxy-2-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-4(6)3-5(7-8)9-2;/h3H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVPMUFOZGZQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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